![molecular formula C9H7N3 B1427416 1H-Benzimidazole-7-carbonitrile, 2-methyl- CAS No. 1060705-57-8](/img/structure/B1427416.png)
1H-Benzimidazole-7-carbonitrile, 2-methyl-
Overview
Description
“1H-Benzimidazole-7-carbonitrile, 2-methyl-” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound and is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .
Synthesis Analysis
Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . A variety of benzimidazole derivatives have been synthesized and screened for their various biological activities .
Molecular Structure Analysis
The molecular structure of “1H-Benzimidazole-7-carbonitrile, 2-methyl-” consists of a benzimidazole core with a methyl group attached . The molecular weight of this compound is 132.1625 .
Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .
Scientific Research Applications
Antitumor Activity
Benzimidazole derivatives have shown significant potential as antitumor agents. The synthesis and evaluation of novel benzimidazole-pyrimidine conjugates have demonstrated marked cytotoxic activity against a range of cell lines, highlighting their potency compared with known anticancer drugs (Abdel-Mohsen et al., 2010). This research indicates the substantial antitumor properties of benzimidazole derivatives, contributing to the development of new cancer treatments.
DNA Topoisomerase I Inhibition
Benzimidazole derivatives are active inhibitors of type I DNA topoisomerases, an enzyme crucial for DNA replication and cell division. The evaluation of 1H-benzimidazole derivatives for their effects on mammalian type I DNA topoisomerase activity revealed that certain derivatives, notably 5-methyl-4-(1H-benzimidazole-2-yl)phenol, manifest relatively potent topoisomerase I inhibition (Alpan et al., 2007). These findings underscore the potential of benzimidazole derivatives in the development of anticancer strategies by targeting DNA topoisomerase I.
Antioxidant Properties
The antioxidant properties of benzimidazole derivatives have been investigated, particularly their effects on lipid peroxidation in the rat liver. Certain compounds showed significant inhibition of lipid peroxidation, exceeding the effects of known antioxidants like butylated hydroxytoluene (BHT), suggesting their potential as powerful antioxidants (Kuş et al., 2004).
Synthesis and Pharmacological Activity
The synthesis of new polynuclear heterocyclic compounds containing benzimidazole derivatives has been explored, with some compounds exhibiting effective antimicrobial activity against various bacterial strains and high activity against viruses. These findings are significant for the development of new antimicrobial and antiviral agents, showcasing the versatility of benzimidazole derivatives in pharmacological applications (Bassyouni et al., 2012).
Green Synthesis Approaches
Efforts towards the green synthesis of benzimidazole derivatives, such as the multicomponent synthesis of 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives, underscore the importance of environmentally friendly methods in chemical synthesis. These approaches highlight not only the chemical versatility of benzimidazole derivatives but also the commitment to sustainable practices in scientific research (Liu et al., 2008).
Mechanism of Action
Mode of Action
Benzimidazole compounds are known to bind to tubulin proteins, disrupting microtubule assembly and cell division .
Biochemical Pathways
Benzimidazole compounds are known to affect the base excision repair (BER) pathway .
Result of Action
Benzimidazole compounds are known to cause malsegregation of chromosomes due to their disruption of microtubule assembly .
Safety and Hazards
Future Directions
Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . They are of wide interest because of their diverse biological and clinical applications . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . This will help in the further design to afford more selective, potent, and multi-target anticancer of 2-substituted benzimidazole-based compounds .
properties
IUPAC Name |
2-methyl-1H-benzimidazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMYGZVLPPCZMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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